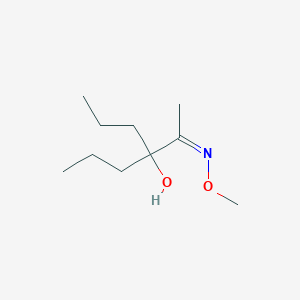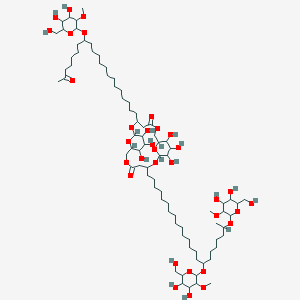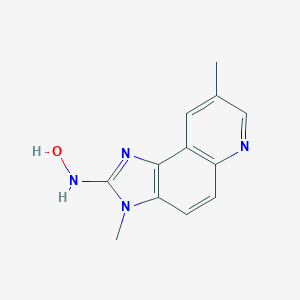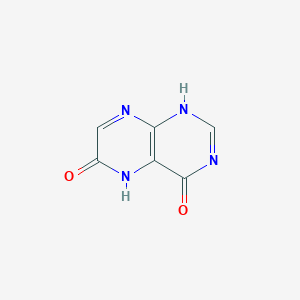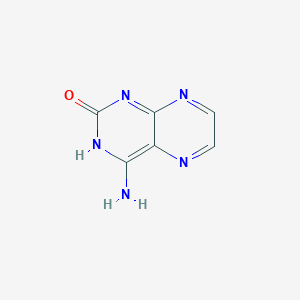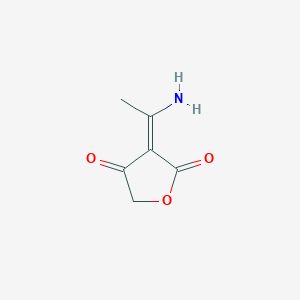
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione, also known as oxaloacetamide, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione involves the inhibition of various enzymes and signaling pathways that are involved in the progression of inflammatory and tumor-related diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to promote inflammation. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to promote inflammation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in tumor cells, making it a potential candidate for the development of new anti-cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that promote gastric mucosal protection. This makes it a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastric ulcers and other gastrointestinal side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione. One potential direction is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the development of new therapies.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of new drugs and therapies. While there are several advantages and limitations to its use in lab experiments, there are several future directions for its study that may lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione involves the reaction of oxaloacetic acid with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C6H7NO3/c1-3(7)5-4(8)2-10-6(5)9/h2,7H2,1H3/b5-3- |
Clave InChI |
LAWVAFWVVRDJRM-HYXAFXHYSA-N |
SMILES isomérico |
C/C(=C/1\C(=O)COC1=O)/N |
SMILES |
CC(=C1C(=O)COC1=O)N |
SMILES canónico |
CC(=C1C(=O)COC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




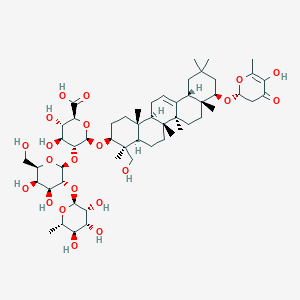
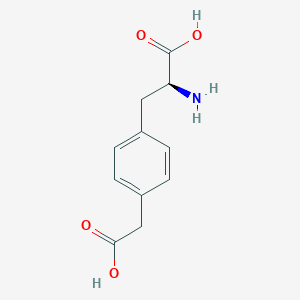


![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)


